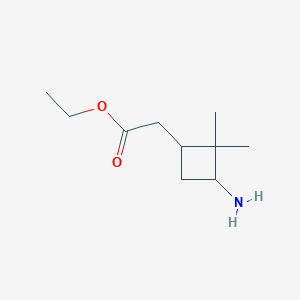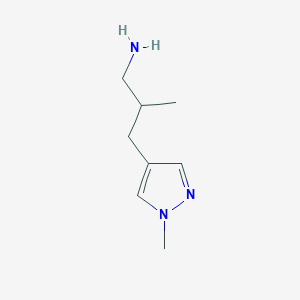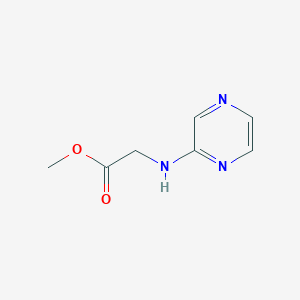![molecular formula C10H17NO3 B13508079 2-[Acetyl(cyclohexyl)amino]acetic acid CAS No. 1245807-17-3](/img/structure/B13508079.png)
2-[Acetyl(cyclohexyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(cyclohexyl)amino]acetic acid typically involves the acetylation of cyclohexylamine with acetic anhydride, followed by the reaction with glycine. The process can be summarized as follows:
Acetylation of Cyclohexylamine: Cyclohexylamine is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetylcyclohexylamine.
Reaction with Glycine: N-acetylcyclohexylamine is then reacted with glycine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Acetyl(cyclohexyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohol derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[Acetyl(cyclohexyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[Acetyl(cyclohexyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can modify the activity of enzymes by acetylating amino acid residues, thereby altering their function. The cyclohexyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A precursor in the synthesis of 2-[Acetyl(cyclohexyl)amino]acetic acid.
N-Acetylglycine: Similar structure but lacks the cyclohexyl group.
Cyclohexylacetic acid: Contains a cyclohexyl group but differs in its functional groups.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a cyclohexyl group attached to an amino acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1245807-17-3 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-[acetyl(cyclohexyl)amino]acetic acid |
InChI |
InChI=1S/C10H17NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,13,14) |
Clé InChI |
HWCZNXXRUZTNNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC(=O)O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


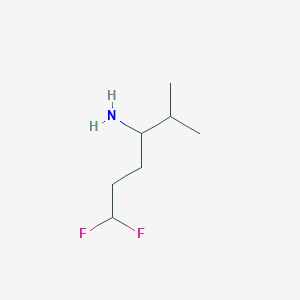

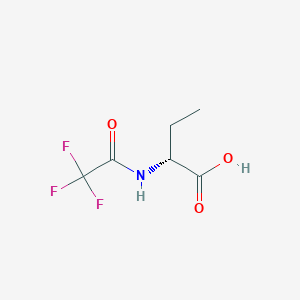
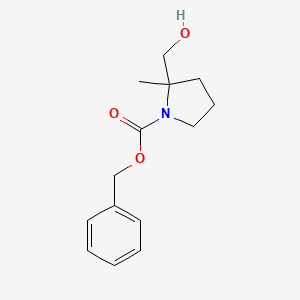
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
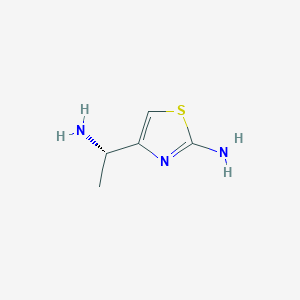
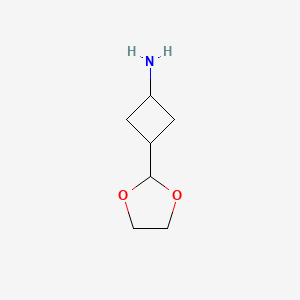
![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
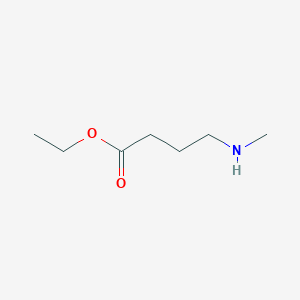
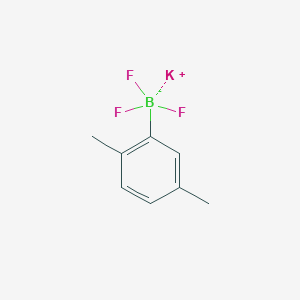
![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
